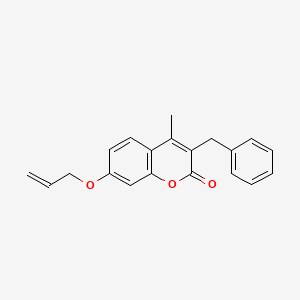
7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one is a chemical compound that belongs to the class of chromones. It is known for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress. This compound has gained significant attention from researchers due to its unique chemical structure and diverse biological activities.
Mecanismo De Acción
The mechanism of action of 7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one is not fully understood. However, studies have suggested that it may exert its biological effects through various pathways, including the inhibition of NF-κB, MAPK, and PI3K/Akt signaling pathways. It has also been reported to modulate the expression of various genes involved in inflammation, apoptosis, and cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one exhibits various biochemical and physiological effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, and increase the levels of anti-inflammatory cytokines, such as IL-10. Additionally, it has been shown to reduce the levels of oxidative stress markers, such as MDA and ROS, and increase the levels of antioxidant enzymes, such as SOD and CAT.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one in lab experiments include its high purity, stability, and diverse biological activities. However, its limitations include its low solubility in water, which may limit its use in some experiments, and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one. These include:
1. Further studies to understand its mechanism of action and identify its molecular targets.
2. Development of more efficient synthesis methods to improve its yield and purity.
3. Investigation of its potential therapeutic applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases.
4. Evaluation of its pharmacokinetic and pharmacodynamic properties to determine its safety and efficacy in vivo.
5. Development of novel derivatives of 7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one with improved biological activities and pharmacological properties.
In conclusion, 7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one is a promising chemical compound with diverse biological activities and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo.
Métodos De Síntesis
The synthesis of 7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one involves several steps, including the condensation of 3-benzyl-4-methylcoumarin with allyl bromide and potassium carbonate in dimethylformamide. The reaction is then followed by the addition of acetic anhydride and sodium acetate to obtain the final product. This method has been reported to yield a high purity product and is widely used by researchers.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of 7-(allyloxy)-3-benzyl-4-methyl-2H-chromen-2-one have been extensively studied in various diseases. Studies have shown that this compound exhibits anti-inflammatory, antioxidant, and anticancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, it has been shown to reduce oxidative stress and inflammation in various animal models.
Propiedades
IUPAC Name |
3-benzyl-4-methyl-7-prop-2-enoxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O3/c1-3-11-22-16-9-10-17-14(2)18(20(21)23-19(17)13-16)12-15-7-5-4-6-8-15/h3-10,13H,1,11-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJODNBOPFKVGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCC=C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-benzyl-4-methyl-7-(prop-2-en-1-yloxy)-2H-chromen-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]phosphonate](/img/structure/B5187615.png)
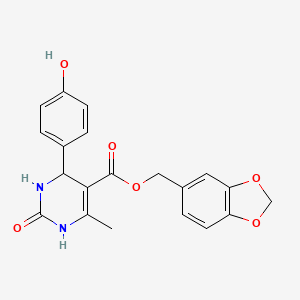

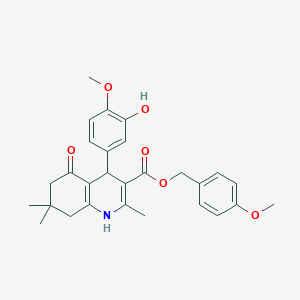
![3-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-1,2,2-trimethylcyclopentanecarboxylic acid](/img/structure/B5187642.png)
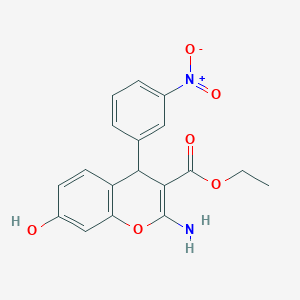
![N-[1-(3-isopropenylphenyl)-1-methylethyl]-4-morpholinecarboxamide](/img/structure/B5187666.png)
![(2R*,6R*)-2-allyl-1-({1-benzyl-2-[(2-methoxyethyl)sulfonyl]-1H-imidazol-5-yl}methyl)-6-methyl-1,2,3,6-tetrahydropyridine](/img/structure/B5187668.png)
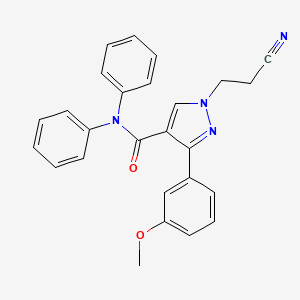
![1-{2-[2-(3-chlorophenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B5187676.png)
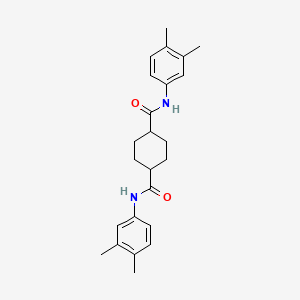
![ethyl 1-{[2-(2-phenylethyl)-1,3-benzoxazol-5-yl]carbonyl}-3-piperidinecarboxylate](/img/structure/B5187689.png)
![3-[4-(2,6-difluorobenzoyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B5187704.png)
![1-acetyl-N-[2-(2-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5187731.png)